molecular formula C19H17N7O3 B415820 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B415820
M. Wt: 391.4g/mol
InChI Key: CQSRFVJCLXSJLF-FBHDLOMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(2-methoxybenzylidene)acetohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole moiety, and a hydrazide linkage

Scientific Research Applications

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(2-methoxybenzylidene)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole and benzimidazole rings can bind to specific sites on these targets, inhibiting their activity and leading to the desired biological effects . The compound’s hydrazide linkage also plays a role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(2-methoxybenzylidene)acetohydrazide include:

Properties

Molecular Formula

C19H17N7O3

Molecular Weight

391.4g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17N7O3/c1-28-15-9-5-2-6-12(15)10-21-23-16(27)11-26-14-8-4-3-7-13(14)22-19(26)17-18(20)25-29-24-17/h2-10H,11H2,1H3,(H2,20,25)(H,23,27)/b21-10-

InChI Key

CQSRFVJCLXSJLF-FBHDLOMBSA-N

SMILES

COC1=CC=CC=C1C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Isomeric SMILES

COC1=CC=CC=C1/C=N\NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Origin of Product

United States

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